

The Potent Biological Activities of 2-n-Octyl-4-Hydroxyquinoline: A Technical Guide

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Compound of Interest

Compound Name: 2-Octyl-4(1H)-quinolone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-n-octyl-4-hydroxyquinoline (OHQ) and its analogs, belonging to the 2-alkyl-4-hydroxyquinolines (AHQs) class, have garnered significant scientific interest due to their broad spectrum of biological activities. These compounds, found in various microorganisms, exhibit potent antimicrobial, antifungal, and cytotoxic effects. This technical guide provides a comprehensive overview of the biological activities of OHQ and related compounds, detailing their mechanisms of action, quantitative bioactivity, and relevant experimental protocols. The information is presented to support further research and development in the fields of infectious diseases and oncology.

Introduction

Quinoline alkaloids are a diverse group of heterocyclic compounds known for their wide range of pharmacological properties, including anticancer, antimicrobial, antimalarial, and anti-inflammatory activities.^[1] Among these, the 2-alkyl-4-hydroxyquinolines (AHQs) are frequently isolated from bacteria, particularly *Pseudomonas* species, where they act as quorum-sensing molecules involved in cell-to-cell communication.^[1] This guide focuses on the biological activities of 2-n-octyl-4-hydroxyquinoline and its closely related analogs, providing a detailed resource for researchers and drug development professionals.

Antimicrobial and Antifungal Activity

OHQ and its derivatives have demonstrated significant activity against a variety of pathogenic bacteria and fungi. The length of the alkyl chain at the C-2 position and substitutions on the quinoline ring have been shown to dramatically impact their antimicrobial potency.^[2]^[3]

Quantitative Bioactivity Data

The following table summarizes the key quantitative data on the antimicrobial and antifungal activities of 2-n-octyl-4-hydroxyquinoline and related compounds.

Compound	Target Organism	Assay Type	Activity Metric	Value	Reference
2-n-octyl-4-hydroxyquinoline derivative	Candida albicans	Hyphal Growth Inhibition	IC50	11.4 µg/mL	[1] [4]
2-octanoylbenzohydroquinone	Candida krusei	Minimal Inhibitory Concentration	MIC	2 µg/mL	[5]
2-octanoylbenzohydroquinone	Rhizopus oryzae	Minimal Inhibitory Concentration	MIC	4 µg/mL	[5]
2-octanoylbenzohydroquinone	Candida species	Minimal Inhibitory Concentration	MIC Range	2 - 16 µg/mL	[5]
2-octanoylbenzohydroquinone	Filamentous fungi	Minimal Inhibitory Concentration	MIC Range	4 - 64 µg/mL	[5]
Brominated 4-hydroxy-2-quinolone analog (nonyl side chain)	Aspergillus flavus	Antifungal Activity	IC50	1.05 µg/mL	[2] [3]
8-hydroxyquinoline derivatives	Various fungi	Minimal Inhibitory Concentration	MIC Range	0.5 - 8 µg/mL	[6]

Mechanism of Action

The biological activities of 2-alkyl-4-hydroxyquinolines are attributed to several mechanisms, including the inhibition of fungal morphogenesis and the disruption of mitochondrial function.

Inhibition of Fungal Hyphal Growth

In the dimorphic fungus *Candida albicans*, certain 2-alkyl-4-hydroxyquinolines act as potent inhibitors of the transition from yeast to hyphal form, a critical virulence factor.[1][4] This inhibition is achieved through the downregulation of the cAMP-Efg1 signaling pathway. Specifically, these compounds have been shown to inhibit the expression of mRNAs for components of this pathway, leading to a significant reduction in the expression of hypha-specific genes like HWP1 and ALS3.[4]

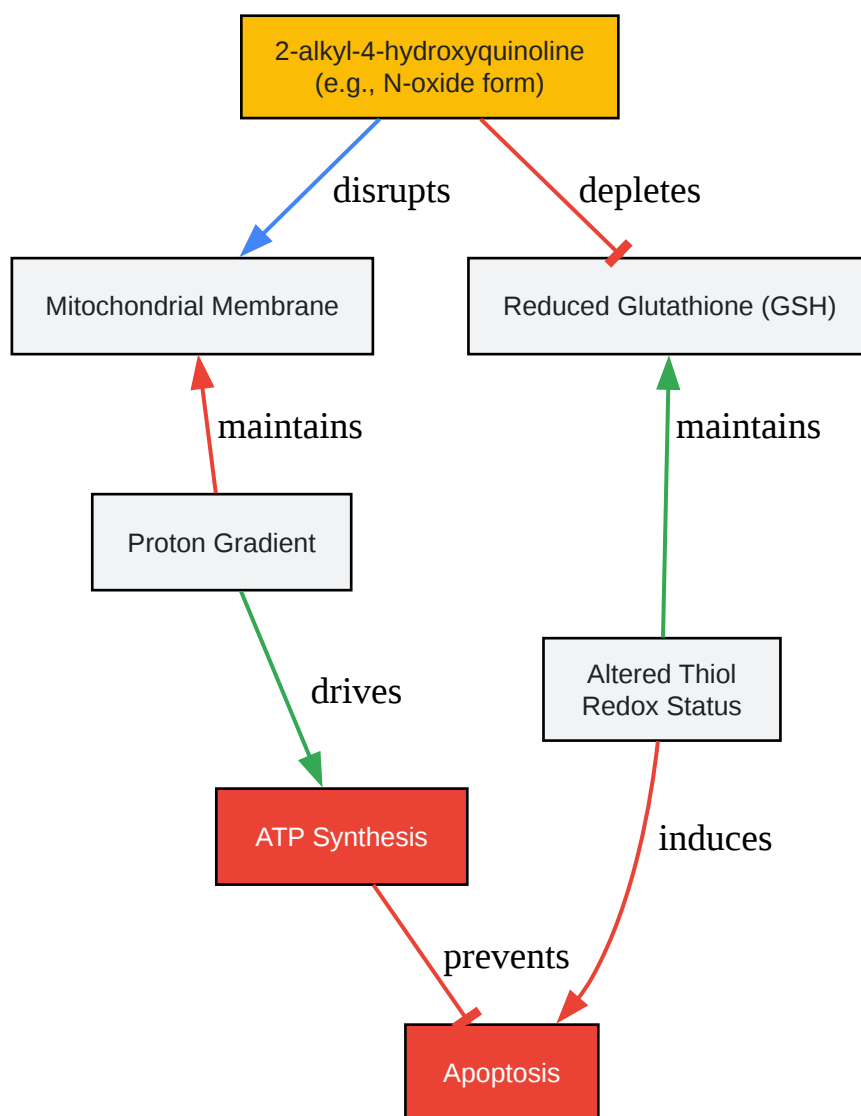


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Inhibition of *Candida albicans* Hyphal Growth by OHQ.

Mitochondrial Dysfunction

Some quinoline derivatives, particularly the N-oxide forms, are known to affect mitochondrial function. For instance, 2-n-heptyl-4-hydroxyquinoline N-oxide can catalyze transmembrane proton transport, disrupting the proton gradient essential for ATP synthesis.[7] Other related compounds have been shown to reduce the bioenergetic function of mitochondria, leading to apoptosis.[8][9] This is often associated with an alteration of the thiol redox status, as evidenced by reduced glutathione levels.[8][9]



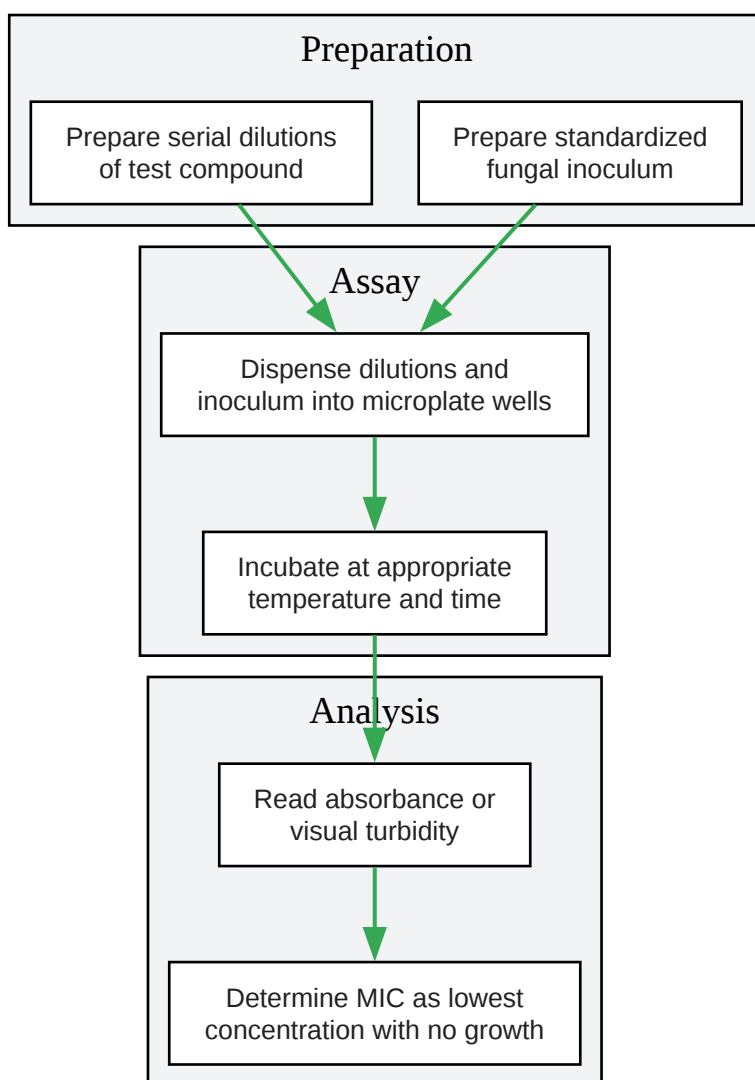
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Mechanism of OHQ-induced Mitochondrial Dysfunction.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of a compound against a fungal strain, based on standard broth microdilution methods.



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